methyl 3-oxospiro[4.5]decane-2-carboxylate
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Overview
Description
Methyl 3-oxospiro[4.5]decane-2-carboxylate is a spiro compound characterized by a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure, which consists of two rings sharing a single atom, imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxospiro[4.5]decane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization at specific positions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a diketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxospiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 3-oxospiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure can be modified to enhance its biological activity.
Industry: In the materials science industry, the compound can be used to develop new materials with specific properties, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of methyl 3-oxospiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The spirocyclic core can interact with active sites of enzymes, affecting their activity and function. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane-2-carboxylate: Similar in structure but lacks the ketone group.
Methyl 3-oxospiro[4.5]decane-2-carboxamide: Similar structure with an amide group instead of an ester.
3-Oxospiro[4.5]decane-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-oxospiro[4.5]decane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure. The presence of both a ketone and an ester group allows for diverse chemical reactivity and potential applications. Its unique structure also imparts specific physical properties, such as solubility and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
2137578-15-3 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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